molecular formula C21H45N5O11S B13394677 Gentacycol

Gentacycol

Cat. No.: B13394677
M. Wt: 575.7 g/mol
InChI Key: NWQISSNHRDDWRM-DKCGYYHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gentacycol is typically produced through a semi-synthetic process. The initial step involves the fermentation of Micromonospora purpurea to produce the gentamicin complex. This complex is then purified and chemically modified to enhance its antibacterial properties .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. The extracted product is then subjected to various purification steps, including filtration, crystallization, and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Gentacycol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains .

Scientific Research Applications

Gentacycol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Gentacycol is part of the aminoglycoside class of antibiotics, which includes other compounds such as:

Uniqueness

What sets this compound apart from other aminoglycosides is its broad spectrum of activity and its effectiveness against both gram-positive and gram-negative bacteria. Additionally, this compound is often used in combination with other antibiotics to enhance its efficacy and reduce the risk of resistance .

Properties

Molecular Formula

C21H45N5O11S

Molecular Weight

575.7 g/mol

IUPAC Name

(3R,4S)-2-[(2R,3S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11?,12-,13+,14-,15-,16+,17?,18+,19?,20?,21?;/m1./s1

InChI Key

NWQISSNHRDDWRM-DKCGYYHQSA-N

Isomeric SMILES

CC([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C([C@@H](CC2N)N)OC3[C@@H]([C@@H](C(CO3)(C)O)NC)O)O)N)NC.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O

Origin of Product

United States

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